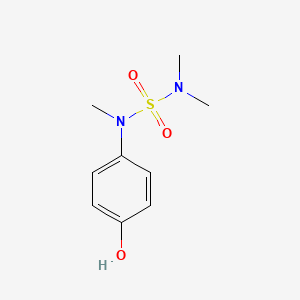

N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Hydroxyphenyl)-N,N',N'-trimethylsulfamide (HPTMS) is an organic compound consisting of an aromatic ring with an amide group attached to it. HPTMS is a highly versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and drug development. HPTMS has been used in a variety of research and laboratory experiments, and its biological activity has been studied extensively. HPTMS has been found to have a wide range of biochemical and physiological effects, and its potential applications are still being explored.

Applications De Recherche Scientifique

Cancer Research and Chemoprevention

- N-(4-hydroxyphenyl)retinamide, a derivative of N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide, has shown potential as a cancer chemopreventive agent. Studies have revealed its role in inducing apoptosis in cancer cell populations, including breast cancer, neuroblastoma, myeloid leukemia, and human lymphoblastoid cells, often with a distinctive pattern of DNA breakage (Springer & Stewart, 1998).

Biochemical Interactions

- Investigations into the interactions of various p-hydroxycinnamic acid amides, structurally related to N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide, with bovine serum albumin have been carried out. These studies, involving fluorescence and UV–vis spectral studies, help understand the biochemical behavior of these compounds (Meng et al., 2012).

Neuroblastoma Treatment

- N-(4-Hydroxyphenyl) retinamide has been studied for its efficacy in treating neuroblastoma. It has been shown to induce both differentiation and apoptosis in human glioblastoma cell lines, suggesting potential therapeutic applications in neuroblastoma treatment (Das, Banik, & Ray, 2008).

Antimicrobial Properties

- Synthesis of novel compounds structurally similar to N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide, such as 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, has shown promising antimicrobial properties. These compounds have been associated with a range of biological activities, including antimicrobial and antifungal effects (Akbari et al., 2022).

Breast Cancer Prevention

- The compound has been evaluated for its efficacy in preventing breast cancer. Its antiproliferative effects on mammary epithelium and higher concentration in breast tissue without significant liver toxicity make it a candidate for breast cancer prevention research (Moon et al., 1979).

Nanofiltration Membranes

- Novel sulfonated thin-film composite nanofiltration membranes, incorporating components structurally related to N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide, have been developed for the treatment of dye solutions. These membranes offer improved water flux and dye rejection, suggesting applications in industrial wastewater treatment (Liu et al., 2012).

Biosensing Applications

- The development of a high-sensitive biosensor based on a modified electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, structurally related to the target compound, demonstrates potential in the simultaneous determination of biochemical analytes like glutathione and piroxicam (Karimi-Maleh et al., 2014).

Propriétés

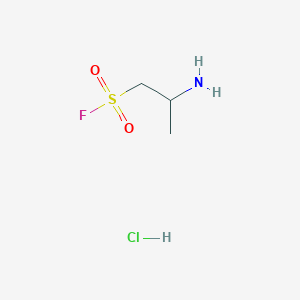

IUPAC Name |

4-[dimethylsulfamoyl(methyl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-10(2)15(13,14)11(3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLSNMWDYINSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)

![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)